[(2-{[2-(2,4-Dichlorophenyl)ethyl]amino}-2-oxoethyl)(phenyl)amino]acetic acid
Overview
Description
This compound is also known as Diclofenac . It has the molecular formula C14H11Cl2NO2
. It’s a derivative of benzeneacetic acid, where the benzene ring is substituted by a (2,6-dichlorophenyl)amino
group .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 3D model . The structure is also available as a 2D Mol file .Physical and Chemical Properties Analysis
The average mass of this compound is295.141 Da
and the monoisotopic mass is 294.009399 Da
.
Scientific Research Applications
Synthesis and Antimicrobial Activities : A study focused on synthesizing derivatives of 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones from a similar compound. These compounds were evaluated for antimicrobial activity, with some showing promising results compared to standard drugs (Patel & Shaikh, 2011).
Proteinogenic Amino Acid Conjugates : Another research synthesized new proteinogenic amino acids conjugates of a similar compound, known as Diclofenac. These conjugates showed anti-inflammatory and analgesic properties while being nonulcerogenic in rats (Shalaby et al., 1998).
Antimicrobial Evaluation of Pyrazolyl Quinazolin-4(3H)-ones : A study synthesized a series of 2-[2-(2,6-dichlorophenyl)amino]phenylmethyl-3-[(5-substituted phenyl-1-phenyl)-5- hydro-1H-pyrazol-3-yl-amino]-6,8-dibromoquinazolin-4(3H)-ones and evaluated them for in vitro antimicrobial activity. Some compounds exhibited promising results against various microbial strains (Patel & Barat, 2010).
Synthesis of Quinazolines as Potential Antimicrobial Agents : Research on the synthesis of ethyl 4-[2-(2-chlorophenyl)-4-oxo-3-hydroquinazolin-3yl]-benzoate and its derivatives revealed their potential as antibacterial and antifungal agents. These compounds were tested against various strains, including Escherichia coli and Staphylococcus aureus (Desai et al., 2007).
Synthesis and Characterization of Specified Impurities of Aceclofenac : This study focused on synthesizing impurities related to Aceclofenac, a phenyl acetic acid derivative, providing methods for the synthesis and characterization of these impurities. One such impurity was (2-((2,6-dichlorophenyl)amino)phenyl)acetic acid (Somashekar et al., 2013).
Properties
IUPAC Name |
2-(N-[2-[2-(2,4-dichlorophenyl)ethylamino]-2-oxoethyl]anilino)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O3/c19-14-7-6-13(16(20)10-14)8-9-21-17(23)11-22(12-18(24)25)15-4-2-1-3-5-15/h1-7,10H,8-9,11-12H2,(H,21,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGUZBNSRKZLXFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NCCC2=C(C=C(C=C2)Cl)Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301150455 | |
Record name | Glycine, N-[2-[[2-(2,4-dichlorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142205-15-9 | |
Record name | Glycine, N-[2-[[2-(2,4-dichlorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142205-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glycine, N-[2-[[2-(2,4-dichlorophenyl)ethyl]amino]-2-oxoethyl]-N-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301150455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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